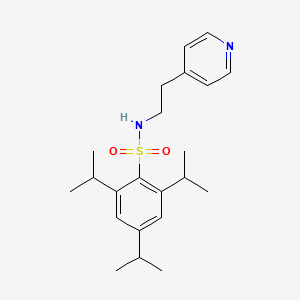
Benzenesulfonamide, 2,4,6-triisopropyl-N-(2-pyridin-4-ylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to introduce the sulfonamide group.
Introduction of Propan-2-yl Groups: The next step involves the alkylation of the benzene ring with propan-2-yl groups at the 2, 4, and 6 positions.
Attachment of the Pyridine Moiety: Finally, the pyridine-4-yl ethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Lacks the pyridine moiety, resulting in different reactivity and applications.
N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the propan-2-yl groups, affecting its steric properties and interactions.
Uniqueness
2,4,6-TRIS(PROPAN-2-YL)-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C22H32N2O2S |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H32N2O2S/c1-15(2)19-13-20(16(3)4)22(21(14-19)17(5)6)27(25,26)24-12-9-18-7-10-23-11-8-18/h7-8,10-11,13-17,24H,9,12H2,1-6H3 |
InChI Key |
DZEDREKSXCURMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCC2=CC=NC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















